molecular formula C19H17IO3 B1673795 (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone CAS No. 147030-50-0

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

Cat. No.: B1673795
CAS No.: 147030-50-0
M. Wt: 420.2 g/mol
InChI Key: SPJWRQCARFHMEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of L-6424 is the thyroid hormone receptor (T3R). This compound inhibits the binding of T3 to both α1-T3R and β1-T3R .

Mode of Action

L-6424 acts as an inhibitor of T3 binding to its receptors. By blocking the binding of T3 to α1-T3R and β1-T3R, it prevents the activation of these receptors and the subsequent downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of L-6424. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the storage temperature for L-6424 is recommended to be +5°C , suggesting that higher temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone typically involves the reaction of 2-butylbenzofuran with 4-hydroxy-3-iodobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The iodine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is primarily used in pharmaceutical research as an impurity reference standard for amiodarone hydrochloride . It is utilized in:

    Chemistry: As a reference standard in analytical methods to ensure the purity and quality of amiodarone hydrochloride.

    Biology: In studies related to the pharmacokinetics and metabolism of amiodarone.

    Medicine: As a reference compound in the development and quality control of antiarrhythmic drugs.

    Industry: In the manufacturing and quality assurance processes of pharmaceutical products containing amiodarone.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is unique due to its specific structure, which includes both a benzofuran moiety and an iodinated phenyl group. This combination makes it particularly useful as a reference standard for iodine-containing pharmaceuticals like amiodarone .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJWRQCARFHMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163580
Record name L-6424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147030-50-0
Record name L-6424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-6424
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-6424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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